![molecular formula C20H22N2O3 B7185479 7-Methyl-1-[2-(phenoxymethyl)benzoyl]-1,4-diazepan-5-one](/img/structure/B7185479.png)
7-Methyl-1-[2-(phenoxymethyl)benzoyl]-1,4-diazepan-5-one
Description
7-Methyl-1-[2-(phenoxymethyl)benzoyl]-1,4-diazepan-5-one is a complex organic compound that belongs to the class of diazepanes This compound is characterized by its unique structure, which includes a diazepane ring substituted with a phenoxymethylbenzoyl group
Properties
IUPAC Name |
7-methyl-1-[2-(phenoxymethyl)benzoyl]-1,4-diazepan-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-13-19(23)21-11-12-22(15)20(24)18-10-6-5-7-16(18)14-25-17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHJBMBDXVGEML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NCCN1C(=O)C2=CC=CC=C2COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-[2-(phenoxymethyl)benzoyl]-1,4-diazepan-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with suitable carbonyl compounds under acidic or basic conditions.
Introduction of the Phenoxymethylbenzoyl Group: This step involves the acylation of the diazepane ring with 2-(phenoxymethyl)benzoyl chloride in the presence of a base such as triethylamine or pyridine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-[2-(phenoxymethyl)benzoyl]-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-1-[2-(phenoxymethyl)benzoyl]-1,4-diazepan-5-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Known for their diverse pharmacological activities, including antimicrobial and anticancer properties.
Coumarin Derivatives: Widely studied for their biological properties, including anticoagulant and anticancer activities.
Uniqueness
7-Methyl-1-[2-(phenoxymethyl)benzoyl]-1,4-diazepan-5-one stands out due to its unique diazepane ring structure combined with the phenoxymethylbenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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